molecular formula C16H13BrO3 B1292210 3-Bromo-2'-carboethoxybenzophenone CAS No. 746651-82-1

3-Bromo-2'-carboethoxybenzophenone

Cat. No.: B1292210
CAS No.: 746651-82-1
M. Wt: 333.18 g/mol
InChI Key: TWYQZQJBKGENLJ-UHFFFAOYSA-N
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Description

3-Bromo-2’-carboethoxybenzophenone is an organic compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 g/mol . . This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-2’-carboethoxybenzophenone typically involves a coupling reaction. A representative procedure includes the use of nickel(II) acetylacetonate (Ni(acac)2) as a catalyst. In a 25 mL round-bottomed flask, Ni(acac)2 (0.06 g, 2 mol%) and 10 mL (5 mmol) of a 0.5 M solution of 2-(ethoxycarbonyl)phenylzinc bromide in tetrahydrofuran (THF) are added at room temperature . This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

3-Bromo-2’-carboethoxybenzophenone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nickel(II) acetylacetonate, phenylzinc bromide, and tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2’-carboethoxybenzophenone is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in biochemical assays to study enzyme interactions and other biological processes.

    Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2’-carboethoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the biological system in which it is used. The exact pathways and molecular targets are still under investigation, but it is known to interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

3-Bromo-2’-carboethoxybenzophenone can be compared with other similar compounds, such as:

    3-Bromo-2’-carbomethoxybenzophenone: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Bromo-4’-carboethoxybenzophenone: The bromine atom is positioned differently on the benzene ring.

    3-Chloro-2’-carboethoxybenzophenone: Chlorine replaces the bromine atom

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 3-Bromo-2’-carboethoxybenzophenone.

Properties

IUPAC Name

ethyl 2-(3-bromobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-2-20-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYQZQJBKGENLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641436
Record name Ethyl 2-(3-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-82-1
Record name Ethyl 2-(3-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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